molecular formula C18H20N2O3S B2999371 N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 941906-27-0

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No. B2999371
CAS RN: 941906-27-0
M. Wt: 344.43
InChI Key: KKJSTNYWVSZEQM-UHFFFAOYSA-N
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Description

“N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a chemical compound that has been reported to possess various biological activities . It is also known as an ABA-mimicking ligand . This compound has been used in diverse scientific research areas due to its unique structure, which allows for versatile applications, ranging from drug synthesis to catalysis and material science.


Molecular Structure Analysis

The molecular structure of this compound has been studied using X-ray diffraction . The crystal structure of this compound in complex with the PYL2 ABA receptor and the HAB1 PP2C has been solved, which revealed that this compound mediates a gate-latch-lock interacting network .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, it’s known that this compound can bind directly to the PYR/PYL family of ABA receptors, resulting in inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling .

Scientific Research Applications

Agricultural Research: Drought Resistance

This compound has been studied for its potential to mimic abscisic acid (ABA), a plant hormone that regulates stress responses such as drought resistance . By binding to ABA receptors, it can inhibit type 2C phosphatases (PP2C), leading to the activation of ABA signaling pathways. This application is particularly significant in developing crops that can withstand arid conditions.

Pharmacology: Drug Synthesis

Due to its unique structure, the compound serves as a versatile intermediate in the synthesis of various drugs. It can be modified to produce molecules with desired pharmacological properties, aiding in the development of new medications.

Material Science: Catalysis

In material science, this compound’s structural features allow it to be used in catalysis research. Its ability to participate in chemical reactions makes it valuable for studying new ways to synthesize materials.

Biochemistry: Enzyme Inhibition

The compound’s ability to inhibit specific enzymes, like PP2C, is of interest in biochemistry . Understanding its interaction with enzymes can lead to insights into regulating biochemical pathways.

Molecular Biology: Gene Expression Studies

Researchers have explored the effects of this compound on gene expression, particularly in stress response . By activating certain receptors, it can induce a gene network similar to that triggered by ABA, providing a tool for studying gene regulation.

Medicinal Chemistry: Antiviral Research

The compound’s structural analogs have been investigated for their role in inhibiting the main protease of SARS-CoV-2, which is crucial for viral replication . This highlights its potential application in the development of antiviral drugs.

Mechanism of Action

Target of Action

The primary target of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is the PYR/PYL family of ABA receptors . These receptors are found in plants and play a crucial role in the plant’s response to abiotic stresses such as drought, cold, and soil salinity .

Mode of Action

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, also known as an ABA-mimicking ligand, binds directly to the PYR/PYL family of ABA receptors . This binding results in the inhibition of type 2C phosphatases (PP2C) and the activation of downstream ABA signaling . The compound mediates a gate-latch-lock interacting network, a structural feature that is conserved in the ABA-bound receptor/PP2C complex .

Biochemical Pathways

Upon binding to the ABA receptors, the compound activates a gene network that is highly similar to that induced by ABA . This results in a series of biochemical reactions that help the plant resist abiotic stresses .

Result of Action

The activation of the ABA receptors by the compound leads to several physiological changes in the plant. These include the inhibition of seed germination, prevention of leaf water loss, and promotion of drought resistance . These effects help the plant to resist abiotic stresses .

Action Environment

Environmental factors such as drought, cold, and soil salinity can influence the action, efficacy, and stability of the compound . For instance, in conditions of drought, the compound can help the plant conserve water by preventing leaf water loss .

properties

IUPAC Name

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-2-12-20-17-10-9-15(13-14(17)8-11-18(20)21)19-24(22,23)16-6-4-3-5-7-16/h3-7,9-10,13,19H,2,8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJSTNYWVSZEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

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